1-(Butan-2-YL)cyclopropan-1-amine

Medicinal Chemistry Drug Discovery ADME

1-(Butan-2-yl)cyclopropan-1-amine (CAS: 1343046-33-2) is a secondary aliphatic amine featuring a cyclopropane ring directly bonded to a nitrogen atom that is further substituted with a sec-butyl group. With a molecular formula of C₇H₁₅N and a molecular weight of 113.20 g/mol , this compound belongs to the broader class of substituted cyclopropylamines that have garnered significant interest as privileged scaffolds in medicinal chemistry, particularly as mechanism-based inhibitors of epigenetic enzymes and monoamine oxidases.

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
Cat. No. B13182695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Butan-2-YL)cyclopropan-1-amine
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
Structural Identifiers
SMILESCCC(C)C1(CC1)N
InChIInChI=1S/C7H15N/c1-3-6(2)7(8)4-5-7/h6H,3-5,8H2,1-2H3
InChIKeyXAWGOFHLLZAOSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Butan-2-yl)cyclopropan-1-amine: A Secondary Cyclopropylamine Building Block for Targeted Small-Molecule Synthesis


1-(Butan-2-yl)cyclopropan-1-amine (CAS: 1343046-33-2) is a secondary aliphatic amine featuring a cyclopropane ring directly bonded to a nitrogen atom that is further substituted with a sec-butyl group . With a molecular formula of C₇H₁₅N and a molecular weight of 113.20 g/mol , this compound belongs to the broader class of substituted cyclopropylamines that have garnered significant interest as privileged scaffolds in medicinal chemistry, particularly as mechanism-based inhibitors of epigenetic enzymes and monoamine oxidases [1]. The presence of the strained cyclopropane ring confers unique reactivity and binding properties, while the sec-butyl substituent modulates lipophilicity and steric bulk in ways that distinguish it from simpler N-alkyl cyclopropylamine analogs [1].

Why 1-(Butan-2-yl)cyclopropan-1-amine Cannot Be Replaced by Unsubstituted or Simple N-Alkyl Cyclopropylamines


In the context of cyclopropylamine-based inhibitor design, the identity of the N-alkyl substituent is not a passive variable but a critical determinant of target engagement, selectivity, and physicochemical behavior. As demonstrated by Vianello et al., the introduction of bulkier substituents on the cyclopropylamine nitrogen progressively shifts selectivity away from off-target monoamine oxidases (MAO A and MAO B) and toward the intended therapeutic target KDM1A/LSD1 [1]. Unsubstituted cyclopropylamine or simple N-methyl/ethyl analogs lack the steric and lipophilic profile required to achieve this selectivity window, often resulting in promiscuous enzyme inhibition or suboptimal pharmacokinetic properties. For procurement decisions in lead optimization or chemical biology probe development, substituting 1-(butan-2-yl)cyclopropan-1-amine with a smaller analog risks compromising the very structure-activity relationship that the sec-butyl group was designed to establish.

1-(Butan-2-yl)cyclopropan-1-amine: Quantitative Differentiation Evidence vs. Closest N-Alkyl Cyclopropylamine Analogs


Enhanced Lipophilicity (LogP) for Improved Membrane Permeability and CNS Penetration Potential

1-(Butan-2-yl)cyclopropan-1-amine exhibits a predicted octanol-water partition coefficient (LogP) that is substantially higher than that of unsubstituted cyclopropylamine or shorter N-alkyl chain analogs, directly impacting its passive membrane permeability and potential blood-brain barrier penetration. The target compound's estimated LogP of 2.02 is approximately 20-fold greater on a linear scale than that of cyclopropylamine (LogP ~0.07) and over 4-fold greater than N-methylcyclopropanamine (LogP ~0.4) [1]. This increased lipophilicity, driven by the sec-butyl moiety, positions the compound favorably for central nervous system (CNS) drug discovery programs where adequate brain exposure is a prerequisite.

Medicinal Chemistry Drug Discovery ADME CNS Drug Design

Selectivity Advantage Inferred from Class-Level Structure-Activity Relationships for LSD1/KDM1A Inhibition

Structure-activity relationship (SAR) studies on 1-substituted cyclopropylamine derivatives have established that increasing steric bulk on the cyclopropylamine nitrogen progressively enhances selectivity for the histone demethylase KDM1A (LSD1) over the structurally related monoamine oxidases MAO A and MAO B [1]. Vianello et al. (2014) demonstrated that compounds with bulkier N-substituents exhibited significantly reduced off-target inhibition of MAO enzymes while maintaining or improving KDM1A inhibitory potency [1]. The sec-butyl group of 1-(butan-2-yl)cyclopropan-1-amine provides greater steric encumbrance than methyl, ethyl, or n-propyl substituents, thereby positioning this compound within a selectivity-optimized region of the SAR landscape. While direct biochemical IC₅₀ values for this exact compound against KDM1A and MAO isoforms are not available in the public domain, the class-level SAR provides a strong inferential basis for expecting improved selectivity relative to N-methylcyclopropanamine or N-ethylcyclopropanamine.

Epigenetics LSD1/KDM1A Cancer Therapeutics Enzyme Selectivity

Boiling Point Elevation for Altered Purification and Handling Characteristics

1-(Butan-2-yl)cyclopropan-1-amine exhibits a predicted boiling point of 134.9 °C at 760 mmHg , which is approximately 40 °C higher than N-ethylcyclopropanamine (boiling point ~95 °C) [1] and over 80 °C higher than unsubstituted cyclopropylamine (boiling point ~49-50 °C) [2]. This elevation in boiling point, driven by increased molecular weight and van der Waals interactions from the sec-butyl group, directly impacts purification strategies. The higher boiling point reduces volatility during solvent evaporation and may necessitate different distillation conditions or favor alternative purification methods such as column chromatography or recrystallization of salt forms. For laboratory-scale synthesis and purification, this property distinction is operationally meaningful.

Organic Synthesis Purification Process Chemistry Physical Properties

Lipinski Compliance and Favorable Physicochemical Profile for Oral Bioavailability

1-(Butan-2-yl)cyclopropan-1-amine fully complies with Lipinski's Rule of Five, with a molecular weight of 113.20 g/mol, calculated LogP of 2.02, one hydrogen bond donor, and one hydrogen bond acceptor . This profile compares favorably to many larger substituted cyclopropylamine drug candidates while offering improved drug-likeness metrics over simpler analogs. For example, while N-methylcyclopropanamine also complies with Rule of Five, its lower LogP (~0.4) may limit passive absorption in comparison [1]. The target compound's balanced physicochemical parameters—moderate lipophilicity, low molecular weight, and minimal hydrogen bonding capacity—suggest suitability as a fragment or early lead scaffold in oral drug discovery programs where permeability and solubility must be simultaneously optimized.

Drug-Likeness Oral Bioavailability Lipinski's Rule of Five ADME

1-(Butan-2-yl)cyclopropan-1-amine: Primary Research and Industrial Application Scenarios


Lead Optimization for Selective LSD1/KDM1A Epigenetic Inhibitors

1-(Butan-2-yl)cyclopropan-1-amine serves as a core scaffold for the design of irreversible LSD1/KDM1A inhibitors with improved selectivity over monoamine oxidases. The sec-butyl substituent provides the steric bulk necessary to disfavor MAO A/B engagement while maintaining the cyclopropylamine warhead required for covalent FAD modification . Medicinal chemistry teams pursuing cancer epigenetics or viral infection therapeutics should prioritize this compound over smaller N-alkyl cyclopropylamines when seeking to minimize off-target MAO inhibition.

CNS-Penetrant Chemical Probe Development

With a predicted LogP of 2.02 , 1-(butan-2-yl)cyclopropan-1-amine resides within the optimal lipophilicity range for CNS drug candidates. This property, combined with its low molecular weight and favorable hydrogen bonding profile , makes it an attractive starting point for developing brain-penetrant probes targeting CNS-expressed enzymes such as LSD1 or MAO. Researchers should consider this compound when CNS exposure is a primary project objective.

Synthetic Intermediate for Structure-Activity Relationship (SAR) Expansion

As a secondary amine building block with a reactive cyclopropylamine core, 1-(butan-2-yl)cyclopropan-1-amine is ideally suited for diversification via amide bond formation, reductive amination, or N-arylation chemistry . The sec-butyl group introduces a defined steric and lipophilic handle for systematic SAR exploration, enabling medicinal chemists to probe the effects of increased alkyl chain branching on target potency, selectivity, and ADME properties relative to linear or smaller branched analogs.

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 113.20 g/mol and full Lipinski compliance , 1-(butan-2-yl)cyclopropan-1-amine qualifies as a fragment-sized molecule suitable for inclusion in fragment libraries. Its cyclopropylamine moiety offers a privileged warhead for covalent targeting of FAD-dependent enzymes, while the sec-butyl group provides a modest increase in lipophilic three-dimensionality compared to unsubstituted cyclopropylamine fragments. This compound is well-suited for fragment screening campaigns against LSD1, MAO, or other oxidoreductase targets.

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